1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene
Overview
Description
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene (PPCP) is an organic compound that is composed of five benzene rings linked together in a linear arrangement. It is a colorless solid that is insoluble in water and has a melting point of 144-146°C. PPCP is a highly versatile compound that has a wide range of applications in the fields of chemistry, materials science, and biochemistry. In particular, it has been used for the synthesis of a variety of compounds, as well as for the study of the mechanisms of action of various biochemical processes.
Scientific research applications
Coordination Chemistry
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene (PPCP) demonstrates significant applications in coordination chemistry. Its structural rigidity and steric saturation contribute to distinct structural and geometric properties in its complexes. This differentiates its chemistry from the parent cyclopentadiene, making it valuable in studying coordination and general chemistry of such systems (Field, Lindall, Masters, & Clentsmith, 2011).
Optical Waveguide Properties
PPCP has shown promise in the field of optical waveguides. Its single-crystalline microrods prepared via a simple solution process can absorb and propagate photoluminescence emissions efficiently. This indicates potential applications in low optical loss and feasible signal transfer in optical technologies (Xiao, Peng, Wang, Wu, Liu, & Pan, 2016).
Electrochemical Applications
The electrochemical behavior of PPCP and its derivatives has been explored, particularly in low-temperature conditions. Understanding its reducibility and the resulting anionic and radical forms opens avenues for applications in electrochemical processes and reactions (Farnia, Marcuzzi, & Sandonà, 1999).
Synthesis and Characterization
PPCP's role in the synthesis of various compounds, including its reactions with acyl chlorides, has been studied. This research contributes to a deeper understanding of the synthesis and characterization of cyclopentadiene derivatives, which can be leveraged in developing new synthetic methods (Schumann, Kucht, & Kucht, 1992).
Polymerization and Material Science
PPCP is also significant in material science, particularly in polymerization processes. For example, its derivatives have been used in the polymerization of 3-methyl-1,3-pentadiene, yielding crystalline polymers. These applications highlight PPCP’s potential in the development of new materials with specific properties (Ricci, Leone, Boglia, Bertini, Boccia, & Zetta, 2009).
Catalysis
In catalysis, PPCP derivatives have been employed as ligands in various reactions. This includes its use in the trimerisation of ethylene to 1-hexene using a chromium-based catalyst system. Such applications demonstrate PPCP’s versatility in catalysis, enabling the efficient production of valuable industrial chemicals (Mahomed, Bollmann, Dixon, Gokul, Griesel, Grove, Hess, Maumela, & Pepler, 2003).
properties
IUPAC Name |
(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H26/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28/h1-25,31H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLVWOUNCXBPJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348319 | |
Record name | 1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene | |
CAS RN |
2519-10-0 | |
Record name | 1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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